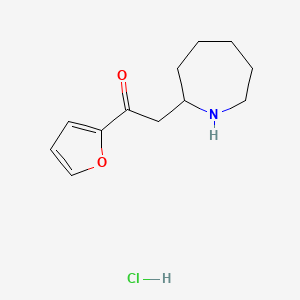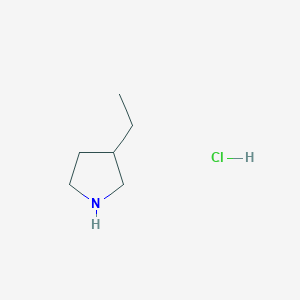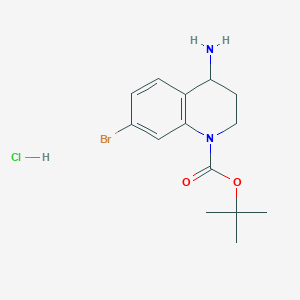
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Descripción general
Descripción
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a compound that has attracted significant attention from researchers. It is a white solid with a molecular weight of 363.68 g/mol . The IUPAC name for this compound is tert-butyl 4-amino-7-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2 H)-one’s involves cyclization of carbamate/ urea/ thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide .Molecular Structure Analysis
The InChI code for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is 1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H .Physical And Chemical Properties Analysis
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a white solid . Its molecular formula is C14H20BrClN2O2 and it has a molecular weight of 363.68 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound is extensively used in the synthesis and transformation of various chemical structures. A study detailed a method for synthesizing 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their transformation into furo[3,2-c]quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003). Another research outlined a general method for producing 4-halo-substituted quinolines and their polycyclic derivatives, highlighting the versatility of the compound in synthesizing complex quinoline structures (Shvartsberg & Kolodina, 2008).
Medicinal Chemistry and Drug Development
The compound also finds application in medicinal chemistry and drug development. For instance, studies have shown the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes, demonstrating significant antituberculosis and antileishmanial activities (Carmo et al., 2011). Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, revealed potent antimicrobial properties, showcasing the compound's role in developing new antimicrobial agents (Holla et al., 2006).
Photovoltaic and Electronic Applications
The compound is also used in the field of electronics and photovoltaics. A study demonstrated the use of 4H-pyrano[3,2-c]quinoline derivatives in fabricating organic–inorganic photodiode devices, highlighting their photovoltaic properties and potential applications in electronic devices (Zeyada et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENASKOLVHVZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




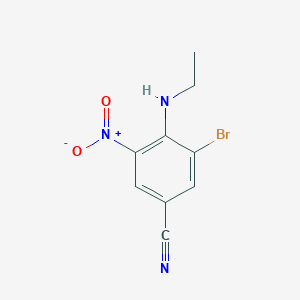
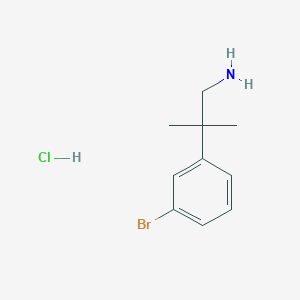
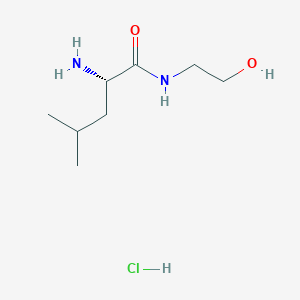
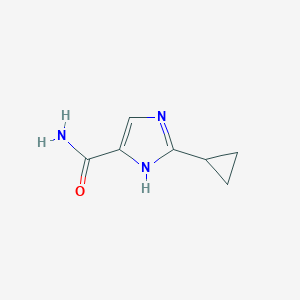


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
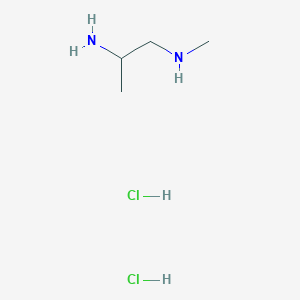
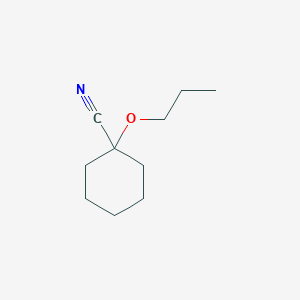
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
amine](/img/structure/B1378097.png)
